molecular formula C10H8O3 B14319934 1,3,5-Naphthalenetriol CAS No. 102539-65-1

1,3,5-Naphthalenetriol

Cat. No.: B14319934
CAS No.: 102539-65-1
M. Wt: 176.17 g/mol
InChI Key: LQVJTYMOHGBFGR-UHFFFAOYSA-N
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Description

1,3,5-Naphthalenetriol is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups attached to the 1st, 3rd, and 5th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Naphthalenetriol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives. For instance, the sulfonation of naphthalene followed by hydrolysis can yield this compound. Another method involves the oxidation of 1,3,5-trihydroxynaphthalene precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. The sulfonation method, where naphthalene is treated with sulfuric acid followed by hydrolysis, is commonly employed. This method is favored due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Naphthalenetriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, dihydroxynaphthalenes, and various substituted naphthalenes .

Scientific Research Applications

1,3,5-Naphthalenetriol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1,3,5-naphthalenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Naphthalenetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other naphthalenetriols may not be suitable .

Properties

IUPAC Name

naphthalene-1,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h1-5,11-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVJTYMOHGBFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)O)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458025
Record name 1,3,5-Naphthalenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102539-65-1
Record name 1,3,5-Naphthalenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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